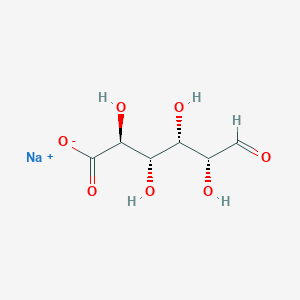
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diethyldithiocarbamate trihydrate is a chemical compound with the molecular formula C5H10NNaS2·3H2O. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in analytical chemistry and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium diethyldithiocarbamate trihydrate is typically synthesized by reacting carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{NaOH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium diethyldithiocarbamate trihydrate involves large-scale reactors where carbon disulfide and diethylamine are continuously fed into the system along with sodium hydroxide. The reaction mixture is then cooled, and the product is crystallized out as trihydrate crystals.
Types of Reactions:
Oxidation: Sodium diethyldithiocarbamate can undergo oxidation reactions, forming disulfides.
Reduction: It can be reduced to form thiolates.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Various substituted dithiocarbamates.
Applications De Recherche Scientifique
Sodium diethyldithiocarbamate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form complexes with metal ions, aiding in the analysis and separation of metals.
Biology: Employed in biochemical assays to inhibit metalloproteases and other enzymes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: Utilized in the rubber industry as a vulcanization accelerator and in wastewater treatment to remove heavy metals.
Mécanisme D'action
The mechanism by which sodium diethyldithiocarbamate exerts its effects involves the chelation of metal ions. The dithiocarbamate group binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases and other metal-dependent enzymes, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
- Iron diethyldithiocarbamate
Comparison: Sodium diethyldithiocarbamate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Compared to zinc and copper diethyldithiocarbamates, the sodium salt is more commonly used in aqueous applications due to its solubility. Additionally, its trihydrate form provides stability and ease of handling in various industrial processes.
Propriétés
IUPAC Name |
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-JSCKKFHOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













